

# Application Notes and Protocols: Pyrazole Dione Oximes as Pharmaceutical Intermediates

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## Compound of Interest

Compound Name: 5-Methyl-2-phenyl-2H-pyrazole-  
3,4-dione 4-oxime

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These application notes provide a detailed overview of the synthesis and utilization of pyrazole dione oximes as versatile intermediates in the synthesis of various pharmaceutically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and offer a foundation for the development of novel therapeutic agents.

## Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.<sup>[1]</sup> Among the various functionalized pyrazoles, pyrazole dione oximes serve as valuable synthons for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-c]pyrazoles. These fused ring systems are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with various biological targets.

This document details the synthesis of a key intermediate, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime, and its subsequent conversion into a pyrazolo[3,4-d]pyridazine derivative, a scaffold found in compounds with potential kinase inhibitory activity.

## Data Presentation

Table 1: Summary of Synthetic Yields

Step	Reaction	Product	Starting Material(s)	Yield (%)
1	Knorr Pyrazole Synthesis	3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one	Ethyl acetoacetate, Phenylhydrazine	~90%
2	C-Acylation (Oxidation)	3-Methyl-1-phenyl-1H-pyrazole-4,5-dione	3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one	Varies
3	Oximation	3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime	3-Methyl-1-phenyl-1H-pyrazole-4,5-dione	Not specified
4	Cyclocondensation	5-Methyl-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7(3H)-one	3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime, Hydrazine hydrate	Not specified

Table 2: Biological Activity of a Representative Pyrazolo[3,4-d]pyridazine Derivative

Compound	Target	IC50 (nM)	Cell Line
Pyrazolo[3,4-d]pyridazine analog	JAK1	3.4	-
Pyrazolo[3,4-d]pyridazine analog	JAK2	2.2	-
Pyrazolo[3,4-d]pyridazine analog	JAK3	3.5	-
Pyrazolo[3,4-d]pyridazine analog	K562 (leukemia)	370	K562
Pyrazolo[3,4-d]pyridazine analog	HEL (leukemia)	350	HEL

Note: The biological activity data is representative of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to the pyrazolo[3,4-d]pyridazine core. Specific data for the direct product of the outlined synthesis may vary.

## Experimental Protocols

### Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on the classical Knorr pyrazole synthesis.

Materials:

- Ethyl acetoacetate
- Phenylhydrazine
- Ethanol
- Round bottom flask
- Condenser

- Heating mantle
- Beaker
- Spatula
- Filter paper
- Petroleum ether (for washing)

Procedure:

- In a round bottom flask, combine 1 mL of ethyl acetoacetate and 0.88 mL of phenylhydrazine.[2]
- Reflux the mixture for 1 hour.[2]
- After reflux, transfer the contents of the flask into a beaker and allow it to cool.
- The product will solidify upon cooling. Scrape the solidified product from the beaker using a spatula.[2]
- Wash the crude product with petroleum ether and dry it.
- The expected product is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

## Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

This protocol describes the C-acylation of the pyrazolone, which in this context is an oxidation to the dione.

Materials:

- 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Appropriate oxidizing agent (e.g., selenium dioxide in dioxane)

- Solvent (e.g., Dioxane)
- Round bottom flask
- Condenser
- Heating mantle
- Filtration apparatus

Procedure:

- Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in anhydrous dioxane in a round bottom flask.
- Add the oxidizing agent (e.g., selenium dioxide) to the solution.
- Reflux the reaction mixture for the appropriate time (monitor by TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Filter the reaction mixture to remove any inorganic precipitates.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.
- The expected product is 3-methyl-1-phenyl-1H-pyrazole-4,5-dione.

## Protocol 3: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime

This protocol describes the oximation of the pyrazole dione.

Materials:

- 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
- Hydroxylamine hydrochloride

- Sodium acetate or other suitable base
- Ethanol
- Round bottom flask
- Condenser
- Heating mantle

Procedure:

- Suspend 3-methyl-1-phenyl-1H-pyrazole-4,5-dione in ethanol in a round bottom flask.
- Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the suspension.
- Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture to room temperature.
- The product may precipitate upon cooling. If so, collect the precipitate by filtration.
- If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.
- Filter the solid, wash with water, and dry to obtain 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime.

## Protocol 4: Synthesis of 5-Methyl-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7(3H)-one

This protocol describes the cyclocondensation of the pyrazole dione oxime with hydrazine to form a pyrazolo[3,4-d]pyridazine.

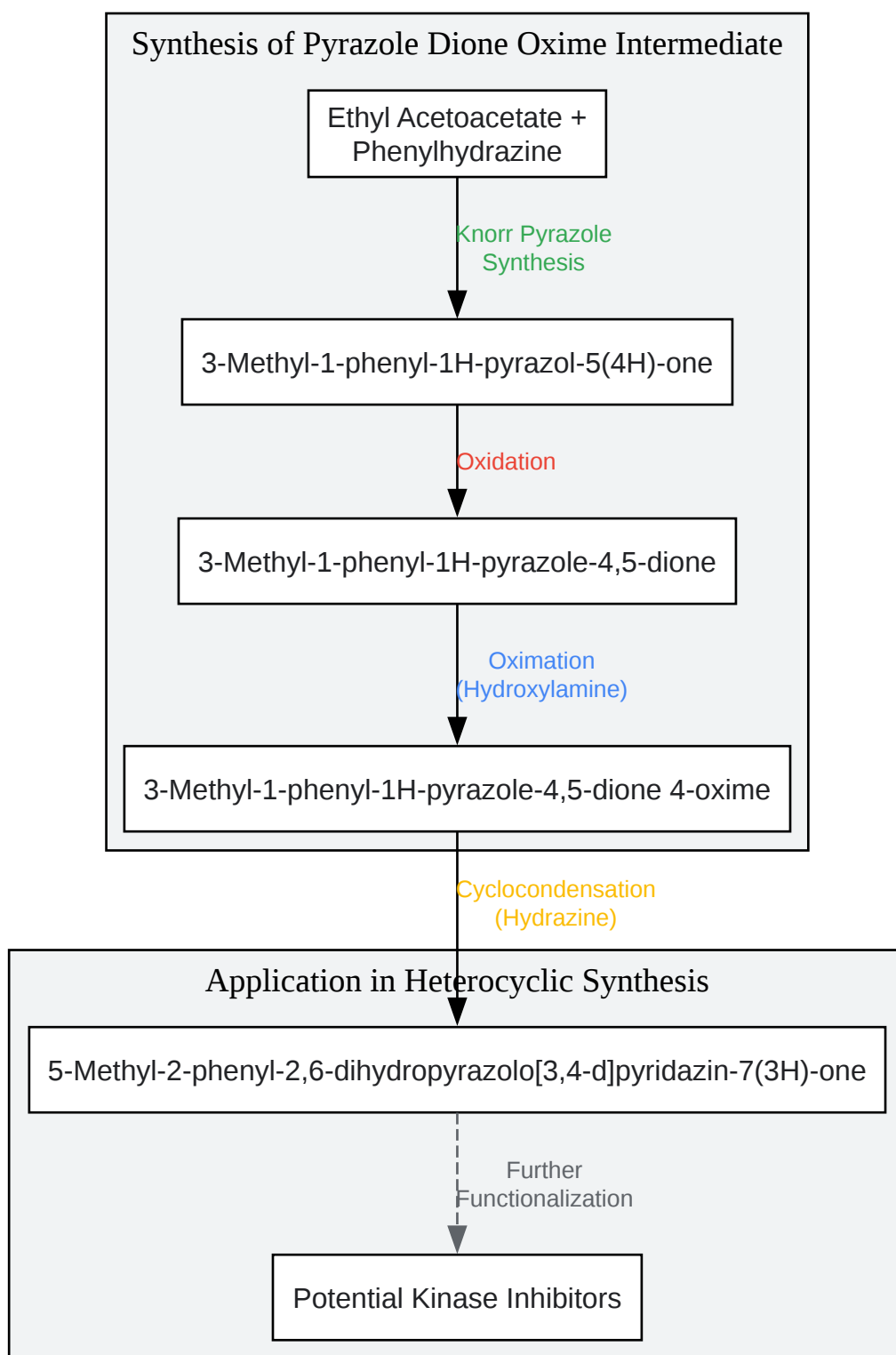
Materials:

- 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime
- Hydrazine hydrate
- Ethanol or acetic acid
- Round bottom flask
- Condenser
- Heating mantle

#### Procedure:

- Dissolve 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime in a suitable solvent such as ethanol or acetic acid in a round bottom flask.
- Add hydrazine hydrate to the solution.
- Reflux the reaction mixture for several hours (monitor by TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate upon cooling. Collect the solid by filtration.
- If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
- The expected product is 5-methyl-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7(3H)-one.

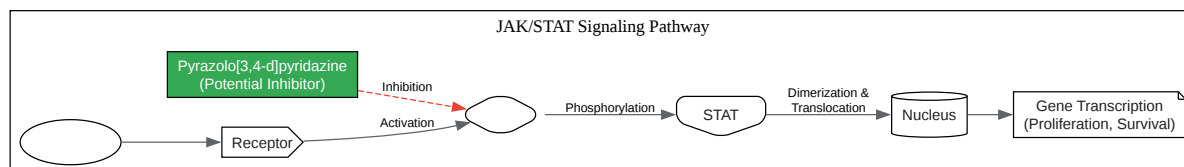
## Visualizations



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Caption: Synthetic workflow for pyrazole dione oxime and its application.





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Caption: Inhibition of the JAK/STAT pathway by pyrazole-based compounds.

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## References

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